molecular formula C14H12BrNOS B476256 N-(4-bromophenyl)-2-(methylsulfanyl)benzamide CAS No. 791804-73-4

N-(4-bromophenyl)-2-(methylsulfanyl)benzamide

Cat. No.: B476256
CAS No.: 791804-73-4
M. Wt: 322.22g/mol
InChI Key: OFYPHBMQGQGVIF-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(methylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the phenyl ring and a methylsulfanyl group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(methylsulfanyl)benzamide typically involves the reaction of 4-bromoaniline with 2-(methylsulfanyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(methylsulfanyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon and hydrogen gas.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Palladium on carbon, hydrogen gas, ethanol as a solvent.

    Substitution: Sodium iodide, acetone as a solvent.

Major Products Formed

    Oxidation: N-(4-bromophenyl)-2-(methylsulfinyl)benzamide, N-(4-bromophenyl)-2-(methylsulfonyl)benzamide.

    Reduction: N-(4-phenyl)-2-(methylsulfanyl)benzamide.

    Substitution: N-(4-iodophenyl)-2-(methylsulfanyl)benzamide.

Scientific Research Applications

N-(4-bromophenyl)-2-(methylsulfanyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets in biological systems. The bromine atom and the methylsulfanyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

N-(4-bromophenyl)-2-(methylsulfanyl)benzamide can be compared with other similar compounds, such as:

    N-(4-bromophenyl)benzamide: Lacks the methylsulfanyl group, which may result in different biological activities and chemical reactivity.

    N-(4-bromophenyl)-2-(methylsulfonyl)benzamide: Contains a sulfonyl group instead of a sulfanyl group, which can affect its chemical properties and biological interactions.

    N-(4-iodophenyl)-2-(methylsulfanyl)benzamide: Contains an iodine atom instead of a bromine atom, which can influence its reactivity and biological activity.

The presence of the methylsulfanyl group in this compound makes it unique compared to these similar compounds, as it can undergo specific chemical reactions and exhibit distinct biological activities.

Properties

IUPAC Name

N-(4-bromophenyl)-2-methylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNOS/c1-18-13-5-3-2-4-12(13)14(17)16-11-8-6-10(15)7-9-11/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYPHBMQGQGVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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